

An In-depth Technical Guide to 4-(4-Bromophenylsulfonyl)morpholine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(4-Bromophenylsulfonyl)morpholine

Cat. No.: B1266800

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Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of **4-(4-Bromophenylsulfonyl)morpholine**. This compound, featuring a bromophenylsulfonyl moiety attached to a morpholine ring, is a subject of interest in medicinal chemistry and drug discovery. This document includes tabulated physicochemical data, a detailed experimental protocol for its synthesis, and methodologies for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). Furthermore, potential biological activities and associated signaling pathways are discussed, supported by a conceptual workflow for its synthesis and characterization.

Physicochemical Properties

4-(4-Bromophenylsulfonyl)morpholine is a crystalline solid at room temperature. Its core structure consists of a morpholine ring N-substituted with a 4-bromophenylsulfonyl group. The presence of the bromine atom and the sulfonyl group significantly influences its electronic and lipophilic characteristics, making it a valuable scaffold in the design of bioactive molecules.

Chemical Structure and Identifiers

Property	Value
IUPAC Name	4-((4-bromophenyl)sulfonyl)morpholine
CAS Number	834-67-3[1]
Molecular Formula	C ₁₀ H ₁₂ BrNO ₃ S[1]
Molecular Weight	306.18 g/mol [1]
Canonical SMILES	C1COCCN1S(=O)(=O)C2=CC=C(C=C2)Br
InChI Key	JWJRLABLXQZFAR-UHFFFAOYSA-N

Physical and Chemical Properties

A summary of the key physicochemical properties of **4-(4-Bromophenylsulfonyl)morpholine** is presented below.

Property	Value	Source
Melting Point	140-142 °C	--INVALID-LINK--
Boiling Point	415.7 °C at 760 mmHg	--INVALID-LINK--
Density	1.594 g/cm ³	--INVALID-LINK--
Flash Point	205.2 °C	--INVALID-LINK--
Storage Temperature	4°C	--INVALID-LINK--

Synthesis and Characterization

The synthesis of **4-(4-Bromophenylsulfonyl)morpholine** is typically achieved through the reaction of 4-bromobenzenesulfonyl chloride with morpholine. This nucleophilic substitution reaction is a common and efficient method for the formation of sulfonamides.

Experimental Protocol: Synthesis

This protocol outlines a standard laboratory procedure for the synthesis of **4-(4-Bromophenylsulfonyl)morpholine**.

Materials:

- 4-Bromobenzenesulfonyl chloride
- Morpholine
- Pyridine (anhydrous) or another suitable base (e.g., triethylamine)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- 0.05 N aqueous hydrochloric acid (HCl)
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexanes and Ethyl acetate for chromatography

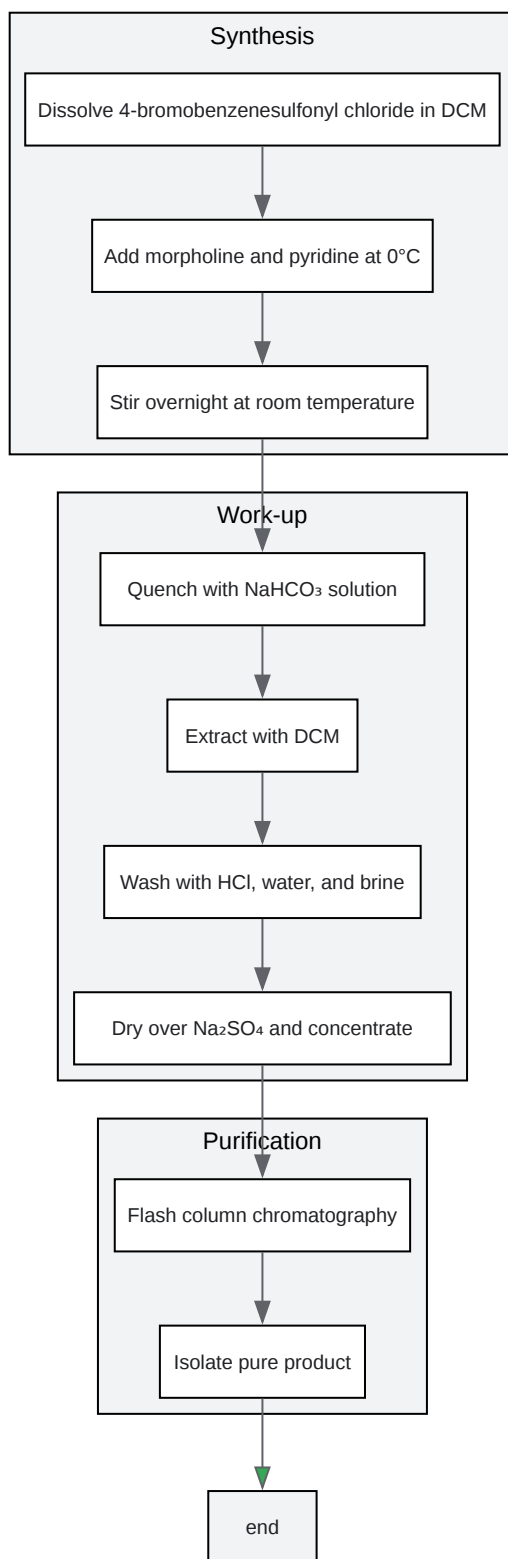
Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromobenzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane.
- To this solution, add morpholine (1.1 equivalents) and a suitable base like anhydrous pyridine (1.2 equivalents) at 0 °C (ice bath).
- Allow the reaction mixture to warm to room temperature and stir overnight.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).

- Wash the combined organic layers sequentially with 0.05 N aqueous HCl, water, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
- Combine the fractions containing the pure product and evaporate the solvent to yield **4-(4-Bromophenylsulfonyl)morpholine** as a solid.

Experimental Workflow Diagram

Synthesis and Purification Workflow

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Caption: A flowchart illustrating the key steps in the synthesis and purification of **4-(4-Bromophenylsulfonyl)morpholine**.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are essential techniques for the structural elucidation and purity assessment of **4-(4-Bromophenylsulfonyl)morpholine**.

^1H NMR Spectroscopy Protocol:

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a 5 mm NMR tube.
- Instrument: A 400 MHz or higher field NMR spectrometer.
- Parameters:
 - Pulse Program: Standard single-pulse experiment.
 - Number of Scans: 16-64.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: 0-12 ppm.
- Data Processing: Perform Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Expected ^1H NMR Spectral Features: The spectrum will characteristically show two sets of signals for the morpholine protons, typically appearing as triplets or multiplets, and signals in the aromatic region corresponding to the 4-bromophenyl group, which will likely appear as two doublets due to the para-substitution pattern.

^{13}C NMR Spectroscopy Protocol:

- Instrument: A 100 MHz or higher field NMR spectrometer.

- Parameters:
 - Pulse Program: Standard proton-decoupled ^{13}C experiment.
 - Number of Scans: 1024 or more, due to the low natural abundance of ^{13}C .
 - Relaxation Delay: 2 seconds.
 - Spectral Width: 0-200 ppm.
- Data Processing: Similar to ^1H NMR, with chemical shifts referenced to the deuterated solvent signal.

Expected ^{13}C NMR Spectral Features: The spectrum will show distinct signals for the carbon atoms of the morpholine ring and the 4-bromophenyl group.

High-Performance Liquid Chromatography (HPLC)

HPLC is a valuable tool for assessing the purity of **4-(4-Bromophenylsulfonyl)morpholine**.

HPLC Protocol:

- System: A standard HPLC system equipped with a UV detector.
- Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm particle size).
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a suitable wavelength (e.g., 254 nm) to monitor the aromatic ring.
- Injection Volume: 10 μL .
- Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

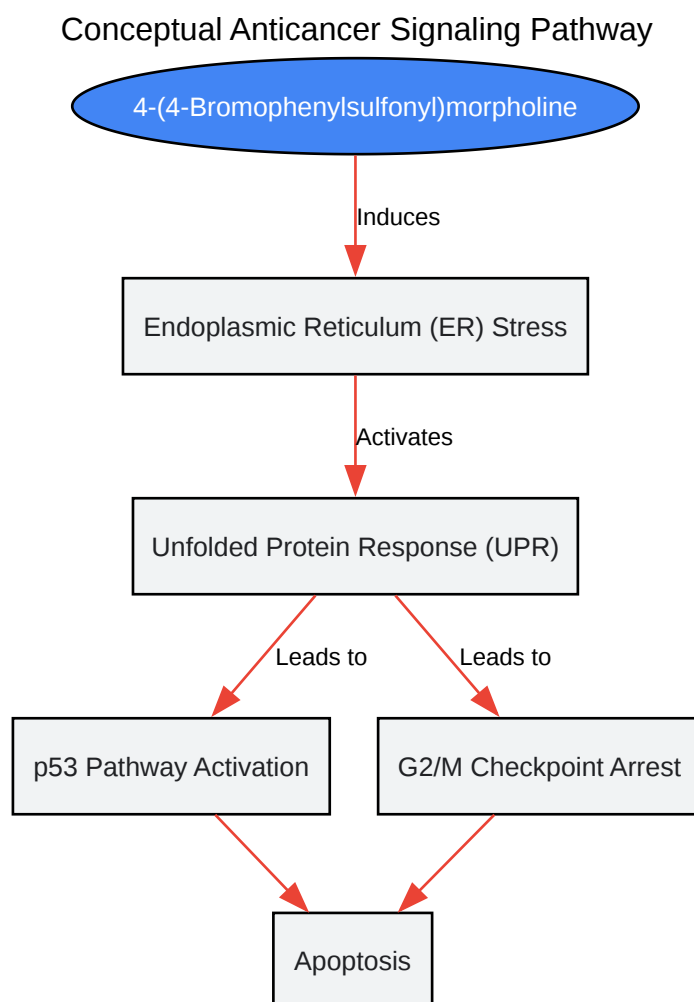
Biological Activity and Signaling Pathways

While direct studies on the biological activity of **4-(4-Bromophenylsulfonyl)morpholine** are limited, the broader class of morpholine-containing compounds and sulfonamides are known to possess a wide range of pharmacological properties. Derivatives of 4-(4-Bromophenylsulfonyl)phenyl have shown potential as analgesic agents.[2] Furthermore, derivatives of the parent compound, 4-(phenylsulfonyl)morpholine, have been investigated for their anticancer properties, particularly against triple-negative breast cancer.[3]

The proposed mechanism of action for some anticancer morpholine derivatives involves the induction of endoplasmic reticulum (ER) stress, which can trigger downstream signaling pathways leading to cell cycle arrest and apoptosis.[3]

Conceptual Signaling Pathway

The following diagram illustrates a conceptual signaling pathway that could be investigated for **4-(4-Bromophenylsulfonyl)morpholine**, based on the activity of related compounds.



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Caption: A conceptual diagram of a potential anticancer signaling pathway for **4-(4-Bromophenylsulfonyl)morpholine**.

Conclusion

4-(4-Bromophenylsulfonyl)morpholine is a compound with well-defined physicochemical properties that can be synthesized and characterized using standard laboratory techniques. Its structural motifs suggest potential for biological activity, particularly in the areas of oncology and pain management. This technical guide provides a foundational resource for researchers interested in exploring the chemical and biological properties of this and related molecules. Further investigation into its specific biological targets and mechanisms of action is warranted to fully elucidate its therapeutic potential.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 4-(4-Bromophenylsulfonyl)morpholine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1266800#physicochemical-properties-of-4-4-bromophenylsulfonyl-morpholine]

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